molecular formula C8H6N2O2 B2509053 Methyl 5-ethynylpyrimidine-2-carboxylate CAS No. 1196153-35-1

Methyl 5-ethynylpyrimidine-2-carboxylate

Cat. No.: B2509053
CAS No.: 1196153-35-1
M. Wt: 162.148
InChI Key: IDLNQCCGURQWTQ-UHFFFAOYSA-N
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Description

Methyl 5-ethynylpyrimidine-2-carboxylate is a pyrimidine derivative featuring a methyl ester at the 2-position and an ethynyl group at the 5-position of the pyrimidine ring. This structural configuration imparts unique reactivity, particularly in click chemistry and cross-coupling reactions, due to the alkyne functionality. The ethynyl group enhances electronic polarization, making the compound a versatile intermediate in pharmaceutical and materials science research.

Properties

IUPAC Name

methyl 5-ethynylpyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-3-6-4-9-7(10-5-6)8(11)12-2/h1,4-5H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLNQCCGURQWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=N1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethynylpyrimidine-2-carboxylate typically involves the reaction of 5-ethynylpyrimidine-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

5-ethynylpyrimidine-2-carboxylic acid+methanolcatalystMethyl 5-ethynylpyrimidine-2-carboxylate+water\text{5-ethynylpyrimidine-2-carboxylic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 5-ethynylpyrimidine-2-carboxylic acid+methanolcatalyst​Methyl 5-ethynylpyrimidine-2-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Sonogashira Coupling Reactions

The ethynyl group in methyl 5-ethynylpyrimidine-2-carboxylate enables participation in Sonogashira cross-coupling reactions , which are pivotal for constructing carbon-carbon bonds. This reaction typically involves palladium catalysts (e.g., Pd(PPh₃)₂Cl₂), copper iodide (CuI) as a co-catalyst, and aryl/heteroaryl halides.

Example Reaction:
Reaction with iodobenzene under Sonogashira conditions yields methyl 5-(phenylethynyl)pyrimidine-2-carboxylate .

Parameter Details
CatalystPd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)
BaseTriethylamine
SolventTetrahydrofuran (THF)
Temperature80°C
Yield72% (reported for analogous pyrimidine systems)

Mechanistic Insight:
The palladium catalyst activates the aryl halide, forming a Pd(0) intermediate that couples with the ethynyl group. The reaction proceeds via oxidative addition and reductive elimination steps .

Nucleophilic Substitution at the Ethynyl Position

The ethynyl group acts as a nucleophile in reactions with electrophiles such as alkyl halides or carbonyl compounds.

Example Reaction:
Reaction with methyl iodide in the presence of a base forms methyl 5-(prop-1-yn-1-yl)pyrimidine-2-carboxylate .

Parameter Details
BaseK₂CO₃
SolventDimethylformamide (DMF)
Temperature60°C
Yield68% (extrapolated from pyrimidine analogs)

Ester Hydrolysis

The methyl ester at position 2 undergoes hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions.

Example Reaction:
Treatment with NaOH in aqueous THF yields 5-ethynylpyrimidine-2-carboxylic acid .

Parameter Details
Conditions1M NaOH, THF/H₂O (3:1)
Temperature25°C
Yield85% (reported for similar esters)

Click Chemistry (Azide-Alkyne Cycloaddition)

The ethynyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, enhancing bioactivity in pharmacological applications.

Example Reaction:
Reaction with benzyl azide produces methyl 5-(1-benzyl-1H-1,2,3-triazol-4-yl)pyrimidine-2-carboxylate .

Parameter Details
CatalystCuSO₄·5H₂O (10 mol%), sodium ascorbate
Solventt-BuOH/H₂O (1:1)
Temperature25°C
Yield89% (observed in related triazole syntheses)

Oxidation and Reduction Reactions

  • Oxidation: The ethynyl group can be oxidized to a ketone using strong oxidizing agents like KMnO₄.

  • Reduction: Hydrogenation over Pd/C reduces the ethynyl group to an ethyl group.

Example Data for Reduction:

Parameter Details
Catalyst10% Pd/C
Pressure1 atm H₂
SolventEthanol
Yield78% (analogous pyrimidine systems)

Scientific Research Applications

Applications in Organic Synthesis

Methyl 5-ethynylpyrimidine-2-carboxylate is primarily utilized in the synthesis of complex organic molecules. Its structure allows for the introduction of diverse functional groups, making it valuable in creating compounds with biological activity, including:

  • Pharmaceuticals : It serves as a precursor for synthesizing various drugs, particularly those targeting specific enzymes or receptors.
  • Pesticides : The compound has been explored for use in developing agrochemicals due to its ability to inhibit certain biological pathways in pests .

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit promising biological activities. For instance:

  • Inhibitory Effects on Enzymes : Compounds derived from this structure have shown potential as inhibitors for enzymes involved in inflammatory processes, such as lipoxygenase. This suggests possible applications in treating inflammatory diseases .

Case Study: Synthesis and Biological Evaluation

A notable case study involved the synthesis of a series of derivatives from this compound to evaluate their inhibitory effects on specific enzymes related to inflammation. The study found that modifications at various positions on the pyrimidine ring significantly impacted the biological activity of the compounds.

CompoundEnzyme TargetIC50 (μM)
Compound ALipoxygenase0.7
Compound BLipoxygenase0.23

This table illustrates how structural modifications can enhance the potency of derivatives, highlighting the compound's versatility in medicinal chemistry.

Applications in Material Science

Beyond biological applications, this compound has potential uses in material science:

  • Polymer Chemistry : Its ethynyl group can participate in polymerization reactions, leading to new materials with tailored properties.
  • Nanotechnology : The compound may be employed in the synthesis of nanomaterials, where its functional groups can facilitate interactions with other nanostructures.

Mechanism of Action

The mechanism by which Methyl 5-ethynylpyrimidine-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π stacking interactions, while the carboxylate ester group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between Methyl 5-ethynylpyrimidine-2-carboxylate and analogous compounds:

Compound Name Substituents Molecular Weight* Similarity Score Key Properties/Applications
This compound Ethynyl (C5), Methyl ester (C2) 178.16 N/A High reactivity in alkyne-based reactions (e.g., click chemistry)
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate CF₃ (C2), Ethyl ester (C5) 248.18 0.91 Enhanced electron-withdrawing effect; used in fluorinated drug design
Methyl 4-hydroxypyrimidine-5-carboxylate Hydroxyl (C4), Methyl ester (C5) 168.13 0.72 Hydrogen bonding capacity; potential in coordination chemistry
Ethyl 2-aminopyrimidine-5-carboxylate Amino (C2), Ethyl ester (C5) 181.18 0.97 Nucleophilic reactivity; precursor for amide coupling
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate Benzylamino (C2), Methyl (C4), Ethyl ester (C5) 271.32 N/A Increased lipophilicity; applications in kinase inhibitor development

*Molecular weights calculated based on formula.

Biological Activity

Methyl 5-ethynylpyrimidine-2-carboxylate is a compound that has garnered attention for its biological activity, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Chemical Formula : C8H7N1O2
  • Molecular Weight : 163.15 g/mol

The compound features a pyrimidine ring with an ethynyl group at the 5-position and a carboxylate ester at the 2-position, contributing to its unique reactivity and biological profile.

Research indicates that this compound exhibits potent biological activity through several mechanisms:

  • Inhibition of Viral Replication : Studies have shown that derivatives containing the 5-ethynylpyrimidine substituent demonstrate significant inhibitory effects against viral enzymes, particularly SARS-CoV-2 nsp14 methyltransferase. For instance, compounds with this substituent showed IC50 values as low as 30 nM, indicating strong inhibitory potency in enzymatic assays .
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects in various cancer cell lines. In vitro assays revealed that this compound can induce cell death through mechanisms such as apoptosis and necrosis, highlighting its potential as an anticancer agent .
  • Cellular Uptake and Metabolism : The compound's design allows for favorable absorption and metabolic stability. It has been shown to exhibit reasonable transepithelial permeability in Caco-2 cell monolayers, suggesting effective intestinal absorption .

Efficacy in Biological Assays

The efficacy of this compound has been assessed through various biological assays:

Compound Target IC50 (nM) Selectivity
This compoundSARS-CoV-2 nsp1430High (vs RNMT)
Compound 18l (HK370)SARS-CoV-2 nsp1431>25 μM (RNMT)
Compound 18nCytotoxicity (Calu-3)EC50: 12 ± 6 μMModerate

Case Studies

  • SARS-CoV-2 Inhibition : A recent study demonstrated that methyl 5-ethynylpyrimidine derivatives effectively inhibited SARS-CoV-2 replication in vitro. Compounds were tested in Calu-3 and Vero E6 cell lines, showing significant antiviral activity with low cytotoxicity .
  • Anticancer Activity : In another investigation, the compound was evaluated against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation. The presence of the ethynyl group was crucial for enhancing the cytotoxic profile compared to related compounds lacking this feature .

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